molecular formula C21H28N2O2 B3845444 2-[2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B3845444
M. Wt: 340.5 g/mol
InChI Key: DPQKSHSDDAZKHN-UHFFFAOYSA-N
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Description

2-[2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a piperazine ring substituted with a phenylmethyl group and an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves the reaction of 4-[(4-Phenylphenyl)methyl]piperazine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various physiological effects, depending on the specific target and context .

Properties

IUPAC Name

2-[2-[4-[(4-phenylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c24-15-17-25-16-14-22-10-12-23(13-11-22)18-19-6-8-21(9-7-19)20-4-2-1-3-5-20/h1-9,24H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQKSHSDDAZKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.